Norvinisterone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Norvinisterone was synthesized in 1953 . The reaction conditions typically involve the use of strong bases and specific catalysts to facilitate the vinylation process .
Chemical Reactions Analysis
Types of Reactions: Norvinisterone undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Introduction of different functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various halogenating agents and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 17-keto derivatives, while reduction can produce 17-hydroxy derivatives .
Scientific Research Applications
Chemistry: Norvinisterone has been used as a model compound in studies of steroid chemistry, particularly in understanding the reactivity of vinyl-substituted steroids .
Biology and Medicine: In medicine, this compound was used in hormonal contraception due to its progestogenic activity . It binds to the progesterone receptor, preventing ovulation and providing cycle control .
Industry: While this compound is no longer marketed, its synthesis and reactivity have provided valuable insights for the development of other synthetic steroids and progestins .
Mechanism of Action
Norvinisterone exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone . This binding prevents ovulation and alters the endometrial lining, making it less suitable for implantation . Additionally, this compound has androgenic activity, which contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Norgesterone: Another synthetic progestin with similar progestogenic activity.
Vinyltestosterone: An anabolic steroid with a vinyl group at the 17α position.
Uniqueness: Norvinisterone is unique due to its specific substitution at the 17α position, which imparts distinct pharmacological properties compared to other progestins and anabolic steroids . Its combination of progestogenic and androgenic activities makes it a valuable compound for studying the interplay between these hormonal effects .
Biological Activity
Norvinisterone, also known as norethisterone, is a synthetic progestin that exhibits a range of biological activities primarily through its action on the progesterone receptor. This article provides a detailed overview of the biological activity of this compound, including its pharmacodynamics, clinical applications, and research findings.
Pharmacodynamics
This compound functions as an agonist of the progesterone receptor (PR) , which mediates its effects on various target tissues including the reproductive tract, breast, and central nervous system. Its mechanism of action includes:
- Inhibition of Ovulation : By suppressing luteinizing hormone (LH) and follicle-stimulating hormone (FSH) release from the anterior pituitary through negative feedback on the hypothalamus .
- Alteration of Endometrial Environment : It induces changes in the endometrium that make it less suitable for implantation, such as atrophy and irregular secretion .
- Modification of Cervical Mucus : Increases viscosity to impede sperm transport .
Biological Activity Summary Table
Activity | Mechanism | Effect |
---|---|---|
Progesterone Receptor Agonism | Binds to PR, influencing gene expression | Suppresses ovulation |
Androgen Receptor Agonism | Weak activity; may displace testosterone from SHBG | Mild androgenic effects |
Estrogen Receptor Activity | Minimal; primarily through metabolites | Negligible estrogenic effects |
Glucocorticoid Receptor Activity | Very low affinity | No significant glucocorticoid effects |
Clinical Applications
This compound is widely used in various therapeutic contexts:
- Contraception : It is a key component in many oral contraceptive formulations. Its efficacy is attributed to its ability to prevent ovulation and alter endometrial conditions .
- Endometriosis Treatment : Clinical trials have shown that this compound can alleviate pain associated with endometriosis by inducing endometrial changes and inhibiting ovulation .
- Menstrual Regulation : It has been used to manage menstrual disorders, including amenorrhea in women unable to manage menstruation independently .
Case Studies
- Endometriosis Management : A study involving 194 women treated with 5 to 15 mg/day of this compound for an average duration of 13 months reported no significant side effects in 55.2% of patients. Common side effects included weight gain (16.1%) and acne (9.9%) but were generally mild .
- Pregnancy Maintenance : A high-dosage study (10 to 40 mg/day) indicated that 5.5% of women experienced mild androgenic side effects, while 18.3% of female infants showed slight virilization when mothers were treated for prolonged periods .
- Transgender Hormone Therapy : this compound has been utilized in hormone therapy for transgender men, contributing to masculinization effects while monitoring for potential cardiovascular risks associated with hormonal treatments .
Metabolism and Pharmacokinetics
This compound is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolites include:
- 5α-Dihydronorethisterone : Exhibits biological activity.
- 3α-Hydroxy-Norethisterone : Shows reduced activity compared to the parent compound.
The pharmacokinetic profile indicates:
Properties
CAS No. |
6795-60-4 |
---|---|
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-ethenyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h3,12,15-18,22H,1,4-11H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 |
InChI Key |
VOJYZDFYEHKHAP-XGXHKTLJSA-N |
SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C=C)O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C=C)O)CCC4=CC(=O)CCC34 |
Synonyms |
Neoprogestin; Nor-progestelea; 17-Ethenyl-19-nortestosterone; 17α-Vinyl-17β-hydroxy-Δ4-estren-3-one; 17α-Vinyl-19-nortestosterone; _x000B_17β-Hydroxy-17α-vinylestr-4-en-3-one; 17-Hydroxy-19-nor-17α-pregna-4,20-dien-3-one; (17α)-17-Hydroxy-19-norpregna-4,20- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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